

An In-depth Technical Guide to 4-Hydroxy-6-(trifluoromethyl)pyrimidine

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Compound of Interest

Compound Name: 4-Hydroxy-6-(trifluoromethyl)pyrimidine

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This technical guide provides a comprehensive overview of **4-Hydroxy-6-(trifluoromethyl)pyrimidine**, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Properties

4-Hydroxy-6-(trifluoromethyl)pyrimidine, also known as 6-(Trifluoromethyl)-4-pyrimidinol, is a heterocyclic organic compound. Its trifluoromethyl group significantly influences its chemical properties and the biological activity of its derivatives.

Property	Value	Source
Molecular Weight	164.09 g/mol	[1]
Molecular Formula	C ₅ H ₃ F ₃ N ₂ O	[1]
CAS Number	1546-78-7	[1]
Melting Point	169-171 °C	
Appearance	White crystalline powder	[2]

Synthesis and Experimental Protocols

The primary synthesis route for **4-Hydroxy-6-(trifluoromethyl)pyrimidine** involves the condensation of a trifluoromethyl-containing β -ketoester with an amidine or urea derivative. A general experimental protocol is outlined below.

General Synthesis Protocol

The synthesis of **4-Hydroxy-6-(trifluoromethyl)pyrimidine** is typically achieved through the cyclocondensation reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with urea in the presence of a base.

Materials:

- Ethyl 4,4,4-trifluoro-3-oxobutanoate
- Urea
- Sodium ethoxide or other suitable base
- Ethanol (or other suitable solvent)
- Hydrochloric acid (for acidification)

Procedure:

- A solution of sodium ethoxide in ethanol is prepared in a reaction vessel equipped with a stirrer and a condenser.
- Urea is added to the stirred solution.
- Ethyl 4,4,4-trifluoro-3-oxobutanoate is then added dropwise to the mixture.
- The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
- After the reaction is complete, the mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.

- The resulting residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.
- The crude product is collected by filtration, washed with cold water, and dried.
- Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Characterization Methods

The synthesized **4-Hydroxy-6-(trifluoromethyl)pyrimidine** can be characterized using various analytical techniques to confirm its structure and purity.

Analytical Technique	Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)	To elucidate the chemical structure of the molecule.
Mass Spectrometry (MS)	To determine the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy	To identify the functional groups present in the molecule.
High-Performance Liquid Chromatography (HPLC)	To determine the purity of the compound.
Melting Point Analysis	To assess the purity of the crystalline solid.

Biological Significance and Applications

4-Hydroxy-6-(trifluoromethyl)pyrimidine serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of the final compounds.^[2] Derivatives of this pyrimidine have shown significant potential in various therapeutic and agricultural applications.

- **Antiviral Agents:** Pyrimidine derivatives containing the trifluoromethyl group have been investigated for their antiviral activities.^[3]

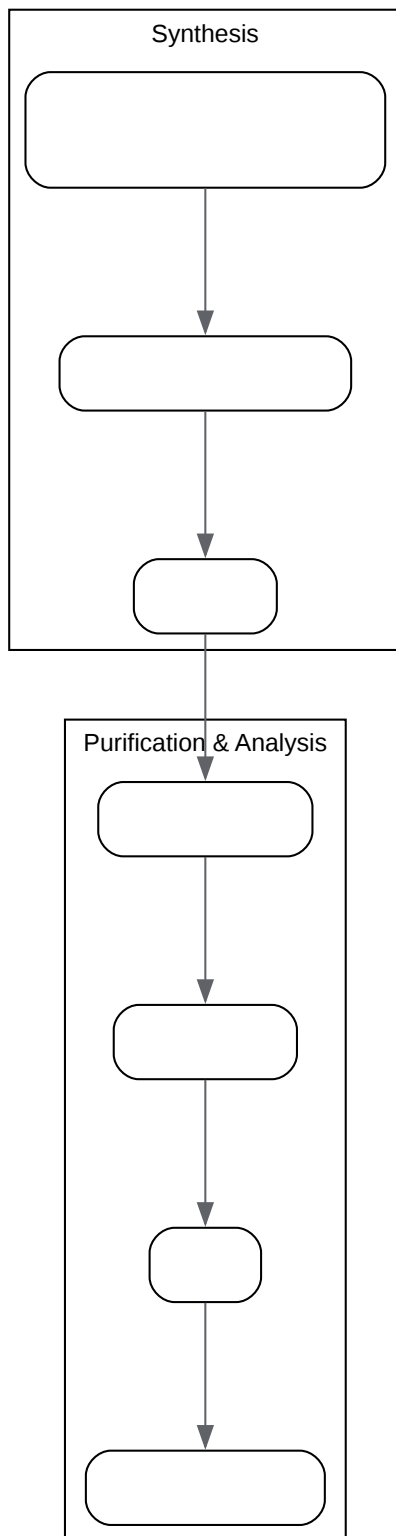
- Antifungal Agents: Several studies have reported the synthesis of novel antifungal compounds derived from **4-Hydroxy-6-(trifluoromethyl)pyrimidine**.[\[3\]](#)
- Antibacterial Agents: This compound is also a precursor for the development of new antibacterial agents.[\[2\]](#)
- Kinase Inhibitors: In medicinal chemistry, it is used to construct kinase inhibitors, which are important in cancer therapy.[\[2\]](#)

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **4-Hydroxy-6-(trifluoromethyl)pyrimidine**.

Synthesis and Purification Workflow

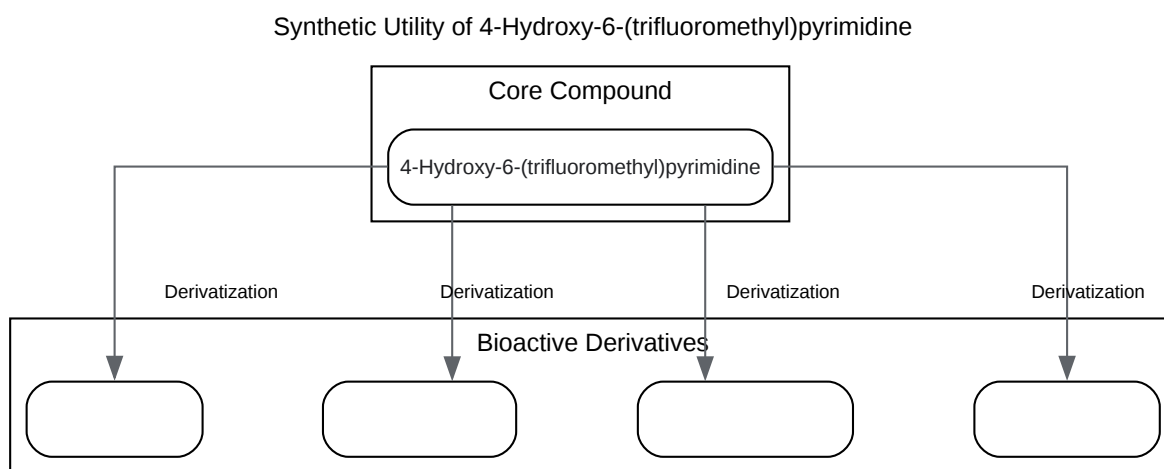


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Caption: General workflow for the synthesis of **4-Hydroxy-6-(trifluoromethyl)pyrimidine**.

Role in Bioactive Compound Synthesis

This diagram illustrates the role of **4-Hydroxy-6-(trifluoromethyl)pyrimidine** as a key intermediate in the synthesis of various bioactive compounds.



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Caption: Role as an intermediate in bioactive compound synthesis.

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